Tetrahydrothiophen-3-one

Catalog No.
S703139
CAS No.
1003-04-9
M.F
C4H6OS
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiophen-3-one

CAS Number

1003-04-9

Product Name

Tetrahydrothiophen-3-one

IUPAC Name

thiolan-3-one

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2

InChI Key

DSXFPRKPFJRPIB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CSCC1=O

The exact mass of the compound Tetrahydrothiophen-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrahydrothiophen-3-one (CAS 1003-04-9) is a low-molecular-weight (102.15 g/mol) sulfur-containing heterocyclic ketone that serves as a critical dual-use material in both chemical synthesis and commercial flavor formulation. Unlike its structural isomers, this compound features a ketone group at the 3-position, which preserves the stability of the saturated thiophene ring while offering a highly reactive electrophilic center. Industrially, it is procured as a high-purity (>98%) liquid building block for the synthesis of complex sulfur heterocycles, chiral alcohols via biocatalysis, and specialized peptide linkers[1]. Furthermore, its potent organoleptic properties make it a high-impact, FEMA-approved (FEMA 3266) flavor modifier utilized at trace parts-per-million levels in commercial food and beverage manufacturing [2].

Substituting Tetrahydrothiophen-3-one with closely related analogs results in fundamental process failures due to divergent chemical reactivity and physical properties. Attempting to use the positional isomer tetrahydrothiophen-2-one (a thiolactone) in nucleophilic addition reactions (such as Grignard or Wittig reactions) leads to immediate ring-opening via thioester cleavage, destroying the cyclic scaffold required for downstream active pharmaceutical ingredients [1]. Similarly, substituting with the carbon analog cyclopentanone eliminates the beta-sulfur atom, which is strictly required for generating stable sulfonium ylides in solid-phase peptide synthesis [2]. In flavor applications, replacing the sulfur-containing ring with cyclopentanone completely abolishes the critical roasted meat and garlic organoleptic notes, rendering the substitute useless for savory formulations [3].

Biocatalytic Scalability for Chiral API Intermediates

For the production of chiral generic APIs, Tetrahydrothiophen-3-one serves as a highly efficient substrate for engineered Ketone Reductases (KREDs). Under optimized biocatalytic conditions at the 100 kg scale, the reduction of this 3-ketone yields (R)-tetrahydrothiophene-3-ol with an enantiomeric excess (ee) exceeding 99.3% [1]. In contrast, attempting to reduce the thiolactone isomer (tetrahydrothiophen-2-one) results in ring-opened acyclic mercapto-alcohols rather than the desired cyclic chiral alcohol. This quantitative conversion allows manufacturers to bypass multi-step, low-yield chiral pool syntheses in favor of a single-step, high-ee enzymatic reduction [1].

Evidence DimensionCyclic chiral alcohol yield and enantiomeric purity
Target Compound Data>99.3% ee of (R)-tetrahydrothiophene-3-ol (intact ring)
Comparator Or BaselineTetrahydrothiophen-2-one (yields 0% cyclic alcohol due to ring-opening)
Quantified DifferenceAbsolute retention of the cyclic scaffold with >99.3% ee vs. complete structural degradation.
Conditions100 kg scale KRED biocatalytic reduction in isopropyl alcohol/buffer.

Enables scalable, single-step procurement of high-purity chiral building blocks while avoiding the hazardous and inefficient multi-step chiral pool synthesis.

Trace-Level Potency in Savory Flavor Formulations

In industrial flavor compounding, Tetrahydrothiophen-3-one exhibits an exceptionally low flavor threshold, functioning as a high-impact modifier. Quantitative sensory data demonstrates that it imparts robust roasted meat, garlic, and savory notes at finished product concentrations as low as 0.01 to 1.0 ppm [1]. The carbon analog, cyclopentanone, lacks the sulfur atom necessary to trigger these specific olfactory receptors and instead provides weak ethereal/minty notes at much higher thresholds, failing to replicate the Maillard-reaction profile [2]. This extreme potency allows procurement teams to purchase significantly lower volumes of the target compound while achieving superior flavor complexity.

Evidence DimensionEffective formulation concentration for savory notes
Target Compound Data0.01 - 1.0 ppm (delivers robust roasted/meaty profile)
Comparator Or BaselineCyclopentanone (fails to deliver savory notes at any concentration)
Quantified Difference>100x lower effective use level for target profile compared to generic ketones.
ConditionsSensory evaluation in finished consumer food and beverage matrices.

Drastically reduces the required volume of raw material per batch of flavor formulation, optimizing both procurement budgets and supply chain logistics.

Linker Stability in Solid-Phase Peptide Synthesis (SPPS)

Tetrahydrothiophen-3-one is specifically utilized to synthesize stable, cyclic alkyl sulfide linkers for Fmoc-based solid-phase peptide synthesis (SPPS). When converted to a resin-bound sulfonium ylide precursor, the cyclic tetrahydrothiophene core provides a stable, non-hygroscopic environment [1]. In direct contrast, acyclic sulfide comparators (such as those derived from dimethyl sulfide) form extremely hygroscopic bromide salts that degrade prematurely during storage and handling [1]. The structural rigidity of the 5-membered ring ensures that the linker remains intact during iterative peptide chain elongation, directly impacting the final yield of C-terminal peptide alpha-ketoacids.

Evidence DimensionResin-bound precursor stability and handling
Target Compound DataForms stable, storable, non-hygroscopic sulfonium ylide precursors
Comparator Or BaselineAcyclic sulfides (form extremely hygroscopic, unstable salts)
Quantified DifferenceTransition from an unstable, moisture-sensitive intermediate to a fully storable, bench-stable resin-bound precursor.
ConditionsFmoc-based SPPS for C-terminal alpha-ketoacid generation.

Eliminates batch failures caused by linker degradation, ensuring reproducible procurement and utilization of SPPS resins in automated peptide manufacturing.

Single-Step Synthesis of Chiral API Building Blocks

Directly leveraging its compatibility with KRED biocatalysis, this compound is the optimal precursor for manufacturing (R)-tetrahydrothiophene-3-ol. It is procured by pharmaceutical manufacturers to replace hazardous, multi-step chiral pool syntheses, achieving >99.3% ee at the 100 kg scale for generic API production [1].

High-Efficiency Savory Flavor Compounding

Due to its extreme organoleptic potency at 0.01–1.0 ppm, flavor houses procure this compound to impart authentic roasted meat, garlic, and vegetable notes in processed foods, soups, and beverages. It is chosen over carbon analogs because only the sulfur-containing ring can replicate the required Maillard-reaction flavor profile at trace levels [2].

Manufacturing of Advanced SPPS Linker Resins

Chemical suppliers and peptide synthesis laboratories procure Tetrahydrothiophen-3-one to synthesize stable sulfonium ylide linkers. Its cyclic structure prevents the hygroscopic degradation seen in acyclic sulfides, making it the preferred starting material for resins used in the automated synthesis of complex C-terminal peptide alpha-ketoacids [3].

Physical Description

Liquid
colourless to yellow liquid with garlic, meaty, green vegetable, buttery odou

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

102.01393598 Da

Monoisotopic Mass

102.01393598 Da

Boiling Point

175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

1.194-1.199 (20°)

UNII

0E9MKH53DV

GHS Hazard Statements

Aggregated GHS information provided by 1547 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-04-9

Wikipedia

Dihydro-3(2H)-thiophenone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3(2H)-Thiophenone, dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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